3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
The molecule “3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidin-4(3H)-one moiety, which is a type of heterocyclic compound . This moiety is known to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : A study by Bararjanian et al. (2010) discusses a one-pot synthesis method involving compounds similar to the chemical . This method results in pyrimidinones, indicating potential synthetic pathways for creating derivatives of the chemical for research.
Crystal Structure Analysis : Liu et al. (2006) examined the crystal structure of a closely related compound, providing insight into the molecular structure and potential interactions of the chemical .
Biological Activities and Applications
Antiviral and Antiparkinsonian Activities : A study by Amr et al. (2008) highlights the synthesis of derivatives from a similar compound, with findings indicating significant analgesic and antiparkinsonian activities.
HIV-1 Inhibition : Research by Kang et al. (2017) focuses on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors, showcasing the potential of such compounds in antiviral therapy.
Antimicrobial Applications : Gaber & Moussa (2011) synthesized derivatives of thieno[2,3-d]pyrimidin-4-one, which demonstrated good antimicrobial activity, suggesting similar potential for the chemical .
Anti-Angiogenic and DNA Cleavage : Kambappa et al. (2017) explored derivatives of a structurally similar compound for their anti-angiogenic and DNA cleavage activities, indicating potential therapeutic applications in cancer research.
Anticancer Activities : Singh & Paul (2006) found that certain pyrimidin-2,4-diones, related to the chemical , exhibit significant anticancer activities across various human tumor cell lines.
Other Research Directions
- Structural and Electronic Properties : Georges et al. (1989) investigated the structural and electronic properties of similar anticonvulsant compounds, which could inform the understanding of the chemical's behavior in biological systems.
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQOWTWTOKOXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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